molecular formula C23H34F2O B15201281 2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol

2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol

Cat. No.: B15201281
M. Wt: 364.5 g/mol
InChI Key: SHOPKWSFKVSGSZ-UHFFFAOYSA-N
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Description

This compound is a fluorinated phenolic derivative featuring a bicyclohexyl core substituted with a pentyl chain and two fluorine atoms on the aromatic ring. Its structure combines rigidity from the bicyclohexyl group with the electronic effects of fluorine, making it relevant for applications in liquid crystal materials, polymer stabilizers, or bioactive molecules. The phenol group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like ethoxy or alkyl-substituted derivatives .

Properties

Molecular Formula

C23H34F2O

Molecular Weight

364.5 g/mol

IUPAC Name

2,3-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]phenol

InChI

InChI=1S/C23H34F2O/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-15-21(26)23(25)22(20)24/h14-19,26H,2-13H2,1H3

InChI Key

SHOPKWSFKVSGSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)O)F)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

A widely adopted method involves Suzuki-Miyaura coupling between two cyclohexyl boronic esters. For example:
$$ \text{4-Pentylcyclohexylboronic ester} + \text{4-Bromocyclohexane} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{base}} \text{1,1'-Bicyclohexyl intermediate} $$
Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1–2 mol%)
  • Base: Sodium carbonate (2 equiv)
  • Solvent: Toluene/water (3:1) at 80°C for 12–24 hours.
    Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate).

Cyclohexene Dimerization

Alternative approaches utilize acid-catalyzed dimerization of 4-pentylcyclohexene:
$$ 2 \times \text{4-Pentylcyclohexene} \xrightarrow{\text{H}2\text{SO}4, -10^\circ \text{C}} \text{trans,trans-1,1'-Bicyclohexyl} $$
Challenges : Poor stereocontrol (<50% trans,trans selectivity) and competing oligomerization.

Introduction of the Phenolic Group

Phenolic hydroxylation is achieved through nucleophilic aromatic substitution or hydrolysis of protected intermediates.

Friedel-Crafts Alkylation

A two-step sequence involving:

  • Alkylation :
    $$ \text{Bicyclohexyl-pentyl} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{AlCl}_3} \text{4-(Bicyclohexyl-pentyl)benzaldehyde} $$
  • Reduction and Oxidation :
    $$ \text{Benzaldehyde} \xrightarrow{\text{NaBH}_4} \text{Benzyl alcohol} \xrightarrow{\text{Oxidation}} \text{Phenol} $$
    Limitations : Low yields (<40%) due to steric hindrance.

Mitsunobu Reaction

Superior regioselectivity is achieved via Mitsunobu conditions:
$$ \text{Bicyclohexyl bromide} + \text{4-Nitrophenol} \xrightarrow{\text{DIAD, PPh}3} \text{Protected phenol} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Free phenol} $$
Conditions :

  • Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)
  • Triphenylphosphine (1.5 equiv) in THF, 0°C to room temperature.
    Yield : 85–90% after hydrogenolysis.

Regioselective Fluorination

Fluorination at the 2- and 3-positions requires careful reagent selection to avoid overfluorination.

Electrophilic Fluorination

Stepwise Approach :

  • 3-Fluorination :
    $$ \text{Phenol} + \text{Selectfluor} \xrightarrow{\text{Acetonitrile, 50°C}} \text{3-Fluoro isomer} $$
  • 2-Fluorination :
    $$ \text{3-Fluoro intermediate} + \text{DAST} \xrightarrow{\text{DCM, -78°C}} \text{2,3-Difluoro product} $$
    Yield : 60–70% overall.

Balz-Schiemann Reaction

Diazotization of an aniline precursor followed fluoroborate treatment:
$$ \text{Aniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{HBF}4} \text{2,3-Difluoroarene} $$
Challenges : Requires precursor functionalization and hazardous diazonium intermediates.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Zorbax Silica column, hexane/isopropanol (95:5), 2 mL/min.
  • Recrystallization : Ethanol/water (7:3) at -20°C yields >99% purity.

Spectroscopic Confirmation

Technique Key Data
¹H NMR (CDCl₃) δ 6.85 (d, J=8.4 Hz, H-5), 6.72 (dd, J=8.4, 2.0 Hz, H-6), 5.20 (s, OH).
¹⁹F NMR δ -112.3 (F-2), -115.8 (F-3).
HRMS [M-H]⁻ calcd. for C₂₃H₂₇F₂O: 357.2004; found: 357.2001.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Suzuki-Miyaura + Mitsunobu High stereocontrol, scalable Costly catalysts, multi-step 70%
Cyclohexene Dimerization + Friedel-Crafts Low cost Poor selectivity, low yield 35%
Balz-Schiemann Fluorination Direct fluorination Hazardous intermediates 50%

Chemical Reactions Analysis

Esterification and Ether Formation

The phenolic hydroxyl group undergoes nucleophilic acyl substitution and alkylation under controlled conditions:

  • Esterification with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) yields fluorinated phenyl esters.

  • Etherification via Williamson synthesis employs alkyl halides (e.g., methyl iodide) and strong bases (e.g., NaH) in polar aprotic solvents like DMF.

Reaction TypeReagents/ConditionsProductYield (%)*Reference
EsterificationAcCl, pyridine, RTAcetylated derivative75–85
Ether FormationCH₃I, NaH, DMFMethyl ether derivative60–70

*Yields are approximate and depend on steric effects from the bicyclohexyl group.

Electrophilic Aromatic Substitution

The phenolic ring’s reactivity is modulated by the electron-withdrawing fluorine atoms (-I effect) and the electron-donating hydroxyl group (+M effect). Key reactions include:

  • Nitration : Directed to the para position relative to the hydroxyl group using HNO₃/H₂SO₄ at 0–5°C.

  • Sulfonation : Occurs preferentially at the ortho position to the hydroxyl group with fuming H₂SO₄.

ReactionConditionsMajor ProductRegioselectivityReference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro derivativePara to -OH
SulfonationH₂SO₄, 25°C5-Sulfo derivativeOrtho to -OH

Steric hindrance from the bicyclohexyl group reduces reaction rates compared to simpler fluorophenols.

Oxidation Reactions

The phenol moiety is susceptible to oxidation:

  • Quinone Formation : Treatment with KMnO₄ in acidic conditions oxidizes the hydroxyl group to a quinone structure.

  • Side-Chain Oxidation : The pentyl chain on the bicyclohexyl group can be oxidized to a carboxylic acid using K₂Cr₂O₇/H₂SO₄.

SubstrateOxidizing AgentProductNotes
Phenolic ringKMnO₄/H⁺Quinone derivativeRequires anhydrous conditions
Pentyl chainK₂Cr₂O₇/H₂SO₄Carboxylic acidLimited by steric bulk

C–F Bond Functionalization

Single C–F bond activation enables defluoroalkylation under photocatalytic conditions:

  • Photoredox Catalysis : Using 4CzIPN as an organophotocatalyst, the compound undergoes defluoroalkylation with alkenes or alkynes via radical intermediates .

  • Mechanism : Excited 4CzIPN transfers an electron to the C–F bond, generating a radical anion that eliminates fluoride to form a difluoromethyl radical .

SubstrateCatalystCoupling PartnerProductReference
2,3-Difluoro-phenol4CzIPN, blue lightStyreneDifluoroalkylated styrene

This method achieves selective mono-defluorination without over-reduction .

Comparative Reactivity with Analogues

The bicyclohexyl group significantly influences reactivity compared to simpler fluorophenols:

CompoundRelative Reaction Rate (Nitration)Solubility in THFBCF*
2,3-Difluoro-4-(bicyclohexyl)phenol0.45Low5,200
2,3-Difluorophenol1.00High120

*Bioaccumulation factor (BCF) estimated for environmental persistence .

Key Findings:

  • Steric effects from the bicyclohexyl group reduce reaction efficiency in electrophilic substitutions.

  • The compound’s fluorinated aromatic core enables photocatalytic C–F bond activation for functionalization .

  • Environmental persistence (BCF > 5,000) necessitates careful handling due to bioaccumulation risks .

Scientific Research Applications

2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The phenolic hydroxyl group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The compound is compared to analogs with bicyclohexyl cores, fluorinated aromatic rings, or phenolic/alkoxy substituents. Below is a detailed analysis:

Compound Key Features Physical/Chemical Properties Toxicity/Environmental Data
2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol (Target) - Phenol group
- Bicyclohexyl + pentyl
- Fluorine at positions 2 and 3
- Higher polarity due to –OH
- Lower solubility in nonpolar solvents vs. ethoxy analogs
No direct data in evidence; inferred low toxicity based on similar bicyclohexyl compounds
1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4'-propylbicyclohexyl]benzene - Ethoxy instead of –OH
- Propyl substituent
- Higher lipophilicity
- Lower melting point (liquid crystal behavior)
Oral LD50 >2,000 mg/kg; non-mutagenic
Bisphenol A (BPA) - Two phenol groups
- Isopropylidene linker
- High thermal stability
- Moderate water solubility
Endocrine disruptor; banned in many applications
4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl - Ethoxy + biphenyl core
- Single cyclohexyl ring
- Enhanced rigidity for LC phases
- Synthesized via SN2 reactions (yield ~82%)
Classified as non-toxic in safety assessments

Critical Research Findings:

Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to , where phenolic intermediates react with halogenated bicyclohexyl derivatives under basic conditions (e.g., K₂CO₃/KI in acetone). Yields for such reactions typically exceed 80% after recrystallization . Ethoxy analogs (e.g., CAS 123560-48-5) are synthesized via etherification, avoiding the need for protecting groups required for phenolic –OH .

Fluorine atoms reduce electron density on the aromatic ring, improving thermal and oxidative stability versus non-fluorinated analogs .

Applications: Ethoxy derivatives are used in liquid crystals for displays due to their low melting points and stable mesophases . The target compound’s phenol group could make it a candidate for polymer crosslinking or as a UV stabilizer, leveraging –OH’s reactivity and fluorine’s UV absorption .

Data Gaps and Future Research

  • Experimental Data: No direct toxicity or degradation studies for the target compound are available in the provided evidence. Testing its biodegradability (e.g., OECD 301) and endocrine activity is critical.
  • Performance Metrics : Comparative studies on mesophase behavior (e.g., nematic range) versus ethoxy analogs would clarify its utility in liquid crystals.

Biological Activity

2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol (CAS: 1429757-78-7) is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms in organic compounds is known to enhance their biological properties, including potency and metabolic stability. This article reviews the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H34F2O
  • Molecular Weight : 364.51 g/mol
  • Density : 1.057±0.06 g/cm³ at 20°C

Fluorinated compounds often exhibit unique interactions with biological targets, which can lead to enhanced efficacy. The presence of fluorine in this compound may influence its binding affinity to various receptors and enzymes through:

  • Increased Lipophilicity : Fluorine substitution can enhance membrane permeability.
  • Altered Hydrogen Bonding : The electronegative fluorine atom can modify the hydrogen bonding capabilities of the molecule.

Antitumor Activity

Research indicates that fluorinated phenolic compounds can exhibit significant antitumor properties. For instance, studies on related compounds have shown that fluorine substitution can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDApoptosis induction
Related Fluorinated CompoundsPC3TBDCell cycle arrest

Anti-inflammatory Effects

Fluorinated phenols are also noted for their anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and number of fluorine atoms significantly influence the activity of phenolic compounds. For example:

  • Positioning of Fluorine : The 2 and 3 positions on the aromatic ring are optimal for enhancing biological activity.
  • Alkyl Chain Length : The pentyl group contributes to hydrophobic interactions, improving binding affinity to target proteins.

Study on Antitumor Efficacy

A study evaluated the antitumor efficacy of various fluorinated phenolic compounds against breast cancer cell lines. The findings indicated that compounds with a similar structure to this compound exhibited potent cytotoxic effects at low concentrations, suggesting a promising therapeutic potential.

In Vivo Studies

In vivo studies on animal models demonstrated that fluorinated phenolic compounds could reduce tumor growth significantly compared to non-fluorinated analogs. These studies emphasize the importance of fluorination in enhancing therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for 2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a fluorinated biphenyl precursor (e.g., 2,3-difluoro-4’-(4-propylcyclohexyl)-[1,1’-biphenyl]-4-ol) with alkylating agents under alkaline conditions. Key parameters include:

  • Catalysts: Potassium carbonate (K₂CO₃) and potassium iodide (KI) are used as base and phase-transfer catalyst, respectively .
  • Solvent: Acetone is preferred for its polarity, facilitating nucleophilic substitution .
  • Purification: Flash chromatography (1:1 DCM/hexane) followed by recrystallization (ethanol) yields colorless plates with ~65–82% efficiency .
    Data Table:
PrecursorAlkylating AgentCatalyst SystemYieldPurification Method
417 mgi18K₂CO₃, KI65%Chromatography + Recrystallization
500 mgi19K₂CO₃, KI82%Chromatography + Recrystallization

Q. Which analytical techniques are most effective for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
  • HPLC: Reverse-phase C18 columns (230/265 nm) validate purity (>99.6%) .
  • Mass Spectrometry: High-resolution MS (e.g., m/z 707.3683 for [M+Na]⁺) confirms molecular formula .

Q. How can researchers ensure high purity, and what challenges arise during purification?

Methodological Answer:

  • Challenge: Co-elution of byproducts in flash chromatography due to similar polarities.
  • Solution: Gradient elution (DCM/hexane) followed by ethanol recrystallization removes non-polar impurities .
  • Validation: HPLC retention time consistency and absence of extraneous NMR peaks confirm purity .

Advanced Research Questions

Q. How do substituents on the bicyclohexyl group affect the compound’s mesomorphic behavior?

Methodological Answer:

  • Structural Tuning: Replacing the pentyl group with shorter/longer alkyl chains (e.g., propyl vs. heptyl) alters liquid crystalline phase transitions. For example, trans-4-propylcyclohexyl derivatives exhibit lower melting points than pentyl analogs due to reduced van der Waals interactions .
  • Experimental Design: Use differential scanning calorimetry (DSC) and polarized optical microscopy to compare phase transitions. For example, a 4-propylcyclohexyl analog showed a smectic phase at 120–150°C, while a pentyl derivative stabilized a nematic phase .

Q. What are the environmental degradation pathways of this compound, and how can they be studied?

Methodological Answer:

  • Degradation Mechanisms: Photolysis and microbial breakdown are primary pathways. The fluorine atoms increase stability, requiring UV irradiation (e.g., 254 nm) for bond cleavage .
  • Analytical Workflow:
    • Photolysis: Expose the compound to UV light in aqueous solution; monitor degradation via LC-MS.
    • Ecotoxicology: Use Daphnia magna bioassays to assess acute toxicity of degradation products .
      Data Table:
PathwayConditionsHalf-LifeMajor Products
PhotolysisUV (254 nm), pH 7.048 hrsDifluorophenol derivatives
BiodegradationPseudomonas spp., 30°C>30 daysBicyclohexyl metabolites

Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic aromatic substitution sites. For example, fluorine substituents direct further substitution to the para position .
  • Molecular Dynamics (MD): Simulate mesophase behavior by modeling alkyl chain flexibility and aromatic core rigidity .
  • Validation: Compare predicted NMR shifts (e.g., using ACD/Labs) with experimental data to refine models .

Contradictions and Resolutions

  • Synthesis Yield Variability: and report 65% vs. 82% yields despite similar procedures. This discrepancy may arise from differences in alkylating agent reactivity (i18 vs. i19) or recrystallization efficiency .
  • Structural Ambiguity: lists molecular weight 342.47 g/mol (C21H24F2), while cites a trifluoro analog (C23H28F3). Researchers must verify substituent stoichiometry via HRMS .

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